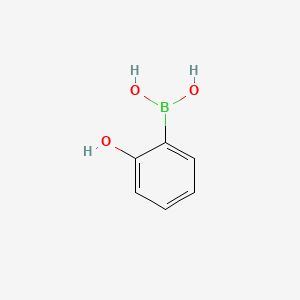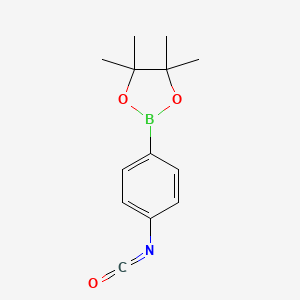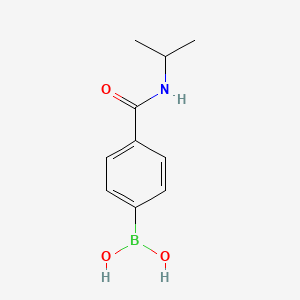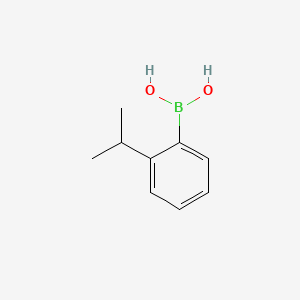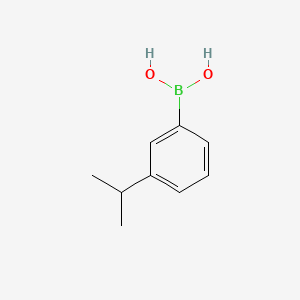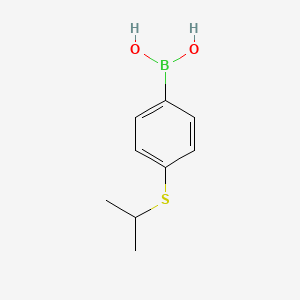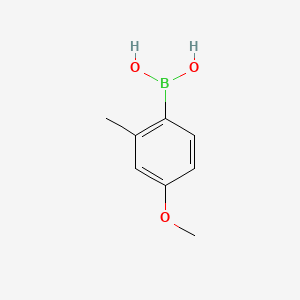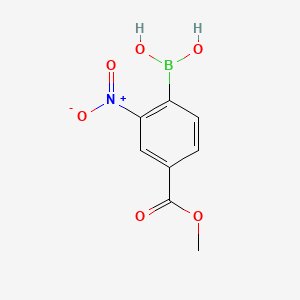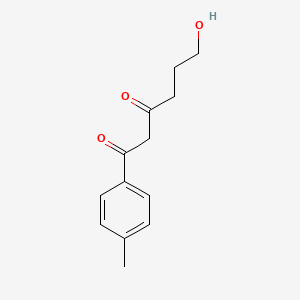
6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with various starting materials. For instance, one compound was synthesized by treating silylated quinazoline dione with bis-allyloxy methane, indicating a method that could potentially be adapted for the synthesis of "6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione" . Another synthesis involved a one-pot process based on barbituric acid derivatives, cyclohexandione, and nitrobenzaldehyde in water media, which suggests a possible aqueous route for synthesizing similar hydroxy-dione compounds . Additionally, a synthesis involving trifluoro-1-(4-methylphenyl)butane-1,3-dione as a starting material was reported, which is structurally similar to the compound of interest .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were analyzed using various spectroscopic methods and density functional theory (DFT). X-ray diffraction provided geometrical parameters, while vibrational spectroscopy (FT-IR and FT-Raman) and NBO analysis helped in understanding the stability and charge delocalization within the molecules . These methods could be applied to "6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione" to gain insights into its molecular structure.
Chemical Reactions Analysis
The papers do not provide specific reactions for "6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione," but they do discuss the reactivity of similar compounds. For example, the synthesized compounds were evaluated for their antimicrobial activity, indicating that they participate in biological interactions . The reactivity of such compounds with bases and acids was also studied, as seen in the use of a synthesized compound as an acid-base titration indicator .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds were characterized using spectral data, including IR, NMR, and mass spectrometry. The electronic absorption and frontier molecular orbital analyses (HOMO-LUMO) were used to discuss the nonlinear optical (NLO) properties . The acid dissociation constant was determined using UV-Vis spectroscopy, which is a critical property for understanding the behavior of the compound in different pH environments . These methods would be relevant for analyzing the physical and chemical properties of "6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione."
Applications De Recherche Scientifique
Biological Activities of Curcumin Derivatives
Curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have shown a wide range of biological properties. The modification of curcumin's carbonyl group has led to new analogues with enhanced medicinal and biological properties. These compounds and their metal complexes exhibit potent biological activity, hinting at their potential applications in various therapeutic areas (Omidi & Kakanejadifard, 2020).
Signal Molecules in Cellular Functions
Compounds like 4-Hydroxy-2,3-nonenal (HNE), derived from the oxidative decomposition of polyunsaturated fatty acids, act as signal molecules modulating biological events such as chemotaxis, signal transduction, gene expression, and cell differentiation. This underscores the potential of similar hydroxy compounds in influencing cellular functions and pathological conditions (Dianzani, Barrera, & Parola, 1999).
Enhancement of Curcumin's Biological and Pharmacological Properties
The encapsulation and formulation of curcumin have been explored to overcome its poor solubility and bioavailability, significantly enhancing its therapeutic potential. Nano-encapsulated curcumin shows improved biological and pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects, offering insights into the development of more effective therapeutic agents (Witika et al., 2021).
Propriétés
IUPAC Name |
6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-4-6-11(7-5-10)13(16)9-12(15)3-2-8-14/h4-7,14H,2-3,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITBBIDGKBBHGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377410 |
Source


|
| Record name | 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |
CAS RN |
69745-21-7 |
Source


|
| Record name | 6-Hydroxy-1-(4-methylphenyl)hexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

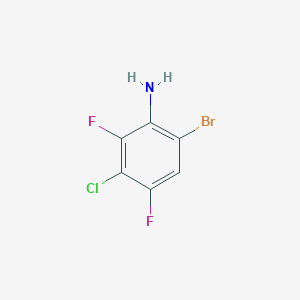
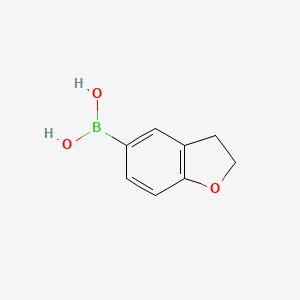
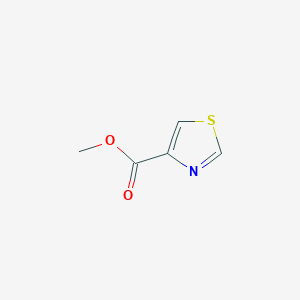
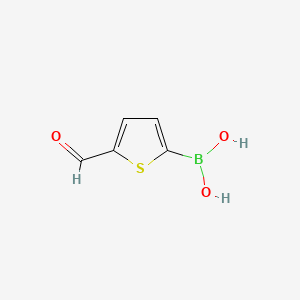
![2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid](/img/structure/B1303765.png)

